1,3-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1,3-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms on the benzene ring and a sulfanylmethyl group attached to the benzene ring. This compound is part of a class of fluorinated aromatic compounds that exhibit unique chemical and physical properties due to the presence of fluorine atoms.
Synthetic Routes and Reaction Conditions:
Halogenation and Sulfurization:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 4-fluorophenyl with a difluorobenzene derivative in the presence of a palladium catalyst.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Chemistry: This method involves the continuous flow of reactants through a reactor system, allowing for more efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as sodium hydride (NaH) and various amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: A wide range of substituted benzene derivatives can be produced.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 1,3-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's ability to bind to these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in drug development or material science.
Comparison with Similar Compounds
1,3-Difluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene: Similar structure but with a different position of the fluorine atom on the phenyl ring.
1,3-Difluoro-2-[(2-fluorophenyl)sulfanylmethyl]benzene: Another positional isomer with different biological and chemical properties.
Uniqueness: 1,3-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene is unique due to its specific arrangement of fluorine atoms, which influences its reactivity and biological activity. This arrangement provides distinct advantages in terms of binding affinity and stability compared to its positional isomers.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
1,3-difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-9-4-6-10(7-5-9)17-8-11-12(15)2-1-3-13(11)16/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDOJRLFYBOWMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CSC2=CC=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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